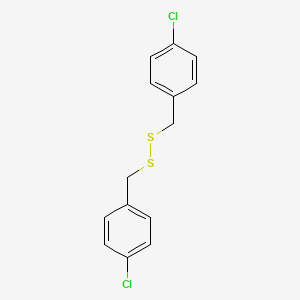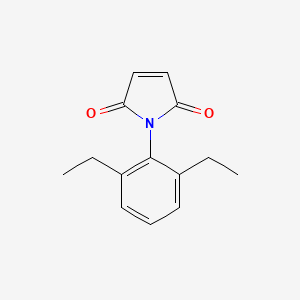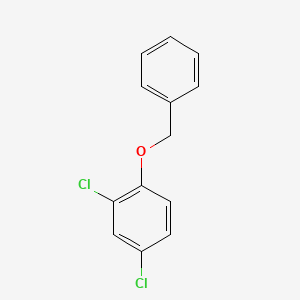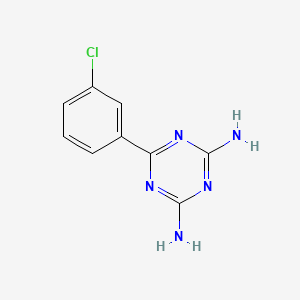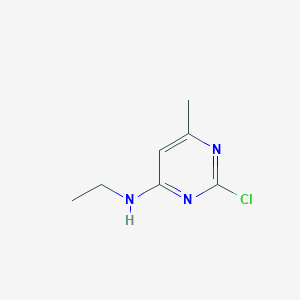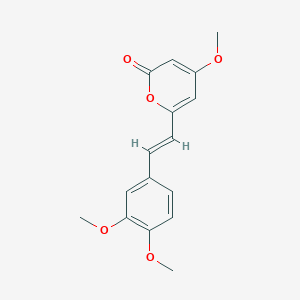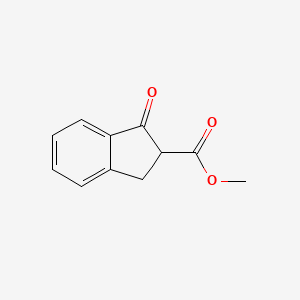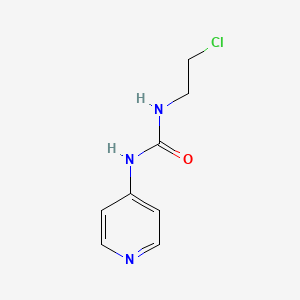
1-(2-Chloroethyl)-3-(pyridin-4-yl)urea
Vue d'ensemble
Description
Applications De Recherche Scientifique
Electronic and Optical Properties
A computational study on a chalcone derivative, which shares a similar structural motif with 1-(2-Chloroethyl)-3-(pyridin-4-yl)urea, investigated its electronic and optical properties. The research demonstrated the molecule's potential applications in nonlinear optics, confirmed by harmonic generation studies that revealed superior properties for optoelectronic device fabrications (Shkir et al., 2018).
Hydrogen Bonding and Complexation
Another study focused on the conformational isomers and hydrogen bonding capabilities of pyrid-2-yl ureas. It found significant binding constants with cytosine, suggesting applications in molecular recognition and potentially in drug design (Chien et al., 2004).
Molecular Unfolding and Self-Assembly
Research into heterocyclic ureas demonstrated their ability to dimerize and form multiply hydrogen-bonded complexes, indicating their utility in the development of self-assembling materials. These findings could lead to applications in nanotechnology and materials science (Corbin et al., 2001).
Fluorescence and Sensor Applications
A study on fluorescent pyrid-2-yl ureas explored their ability to bind strongly with organic acids, altering fluorescence properties. This characteristic suggests potential use in the development of chemical sensors and fluorescent markers (Jordan et al., 2010).
Corrosion Inhibition
Research on urea-derived Mannich bases, including structures similar to 1-(2-Chloroethyl)-3-(pyridin-4-yl)urea, highlighted their effectiveness as corrosion inhibitors for steel surfaces in acidic environments. Such compounds could be valuable in industrial applications to prevent material degradation (Jeeva et al., 2015).
Anticancer Potential
A synthesis study on 1-aryl-3-(2-chloroethyl) ureas investigated their cytotoxicity against various cancer cell lines. Some derivatives showed comparable or superior activity to known anticancer agents, suggesting their potential as therapeutic agents (Gaudreault et al., 1988).
Propriétés
IUPAC Name |
1-(2-chloroethyl)-3-pyridin-4-ylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3O/c9-3-6-11-8(13)12-7-1-4-10-5-2-7/h1-2,4-5H,3,6H2,(H2,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMFLVHLPLULRRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1NC(=O)NCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20211530 | |
| Record name | Urea, 1-(2-chloroethyl)-3-(p-pyridyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20211530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloroethyl)-3-(pyridin-4-yl)urea | |
CAS RN |
62491-96-7 | |
| Record name | Urea, 1-(2-chloroethyl)-3-(p-pyridyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062491967 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 62491-96-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=162289 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Urea, 1-(2-chloroethyl)-3-(p-pyridyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20211530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


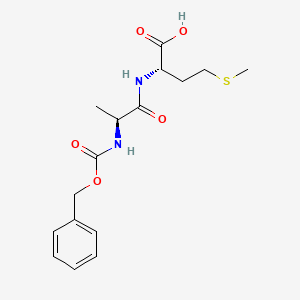
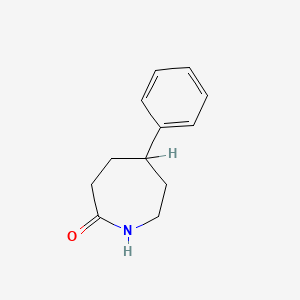
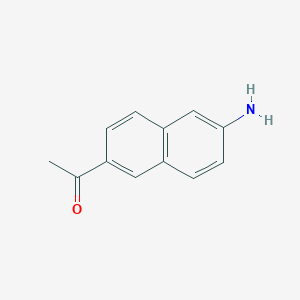
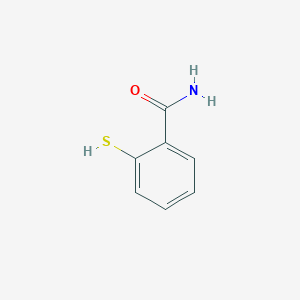
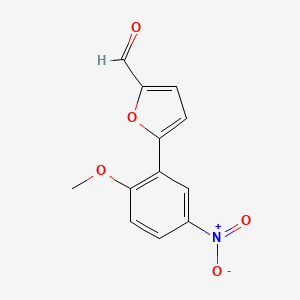
![5-Chloro-2-[(2-chlorobenzyl)oxy]benzaldehyde](/img/structure/B1595837.png)
![Ethyl [(4-bromophenyl)amino]acetate](/img/structure/B1595838.png)
